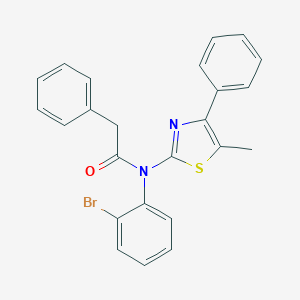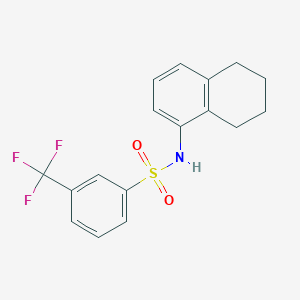![molecular formula C32H32N4O4S B300010 N-(4-methylphenyl)-2-(2'-benzyl-2,3,3'a,4',6',6'a-hexahydro-4'-[2-{methylsulfanyl}ethyl]-1',2,3'(2'H,3'aH)-trioxospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide](/img/structure/B300010.png)
N-(4-methylphenyl)-2-(2'-benzyl-2,3,3'a,4',6',6'a-hexahydro-4'-[2-{methylsulfanyl}ethyl]-1',2,3'(2'H,3'aH)-trioxospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the benzyl and methylsulfanylethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines .
Scientific Research Applications
2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[5-benzyl-1-(2-methylsulfanylethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide stands out due to its unique spiro structure and the presence of both benzyl and methylsulfanylethyl groups. Similar compounds include those with variations in the substituents or the core structure, such as 2-benzyl-4-[2-(methylsulfanyl)ethyl]-1’-(1-naphthylmethyl)-1’,3a,3’,4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3’-[2’H]-indole)-1,2’,3(2H,3aH)-trione . The unique combination of functional groups in the target compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H32N4O4S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
2-[5-benzyl-1-(2-methylsulfanylethyl)-2//',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-1//'-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C32H32N4O4S/c1-20-12-14-22(15-13-20)33-26(37)19-35-25-11-7-6-10-23(25)32(31(35)40)28-27(24(34-32)16-17-41-2)29(38)36(30(28)39)18-21-8-4-3-5-9-21/h3-15,24,27-28,34H,16-19H2,1-2H3,(H,33,37) |
InChI Key |
OQKYSKQSCSKLKF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CCSC)C(=O)N(C5=O)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)C5C(C(N4)CCSC)C(=O)N(C5=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299927.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299928.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B299929.png)
![N-(4-ethoxyphenyl)-2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B299931.png)
![3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B299934.png)

![1-[(2-Isopropyl-5-methylphenoxy)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B299939.png)
![phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide](/img/structure/B299940.png)

![3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B299944.png)
![8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B299945.png)
![Methyl 3-acetyl-1-(2,6-dichlorophenyl)-8,9-dimethyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B299946.png)
![N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B299949.png)
![2-benzyl-N~1~,N~3~-bis[2-chloro-5-(trifluoromethyl)phenyl]malonamide](/img/structure/B299950.png)
